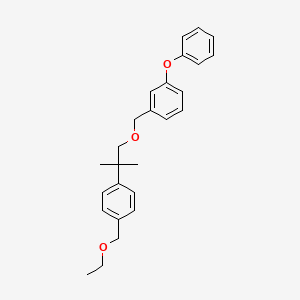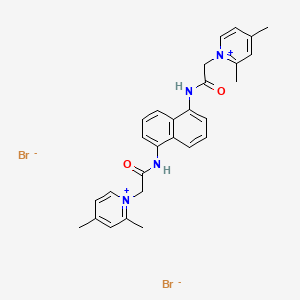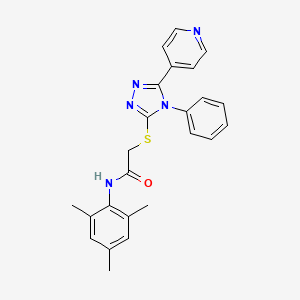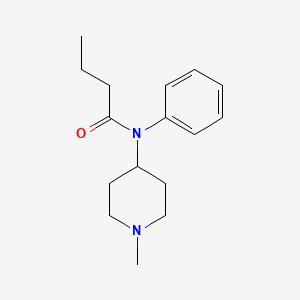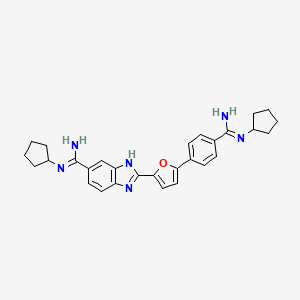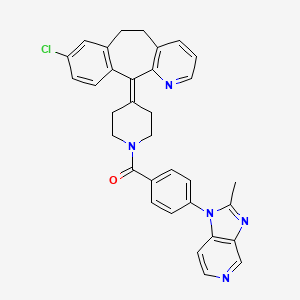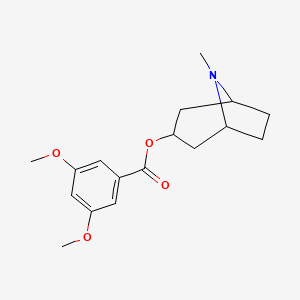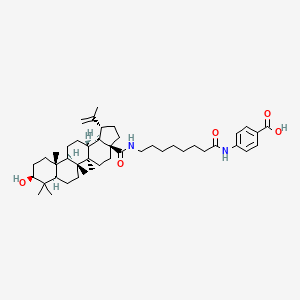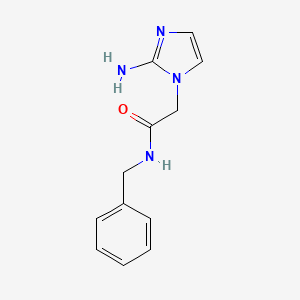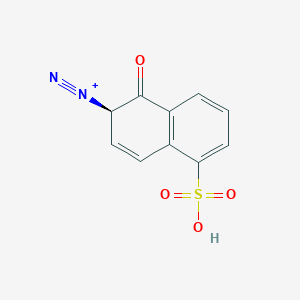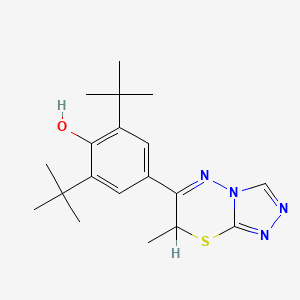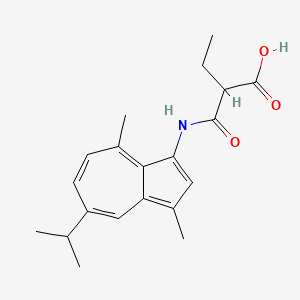
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid is a complex organic compound known for its unique structure and properties It belongs to the class of azulene derivatives, which are characterized by their deep blue color and aromatic nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-dimethyl-5-(1-methylethyl)-1-azulene with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, such as acylation, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic nature of the azulene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent due to its azulene core.
Industry: It can be utilized in the development of dyes and pigments, leveraging its deep blue color.
Mechanism of Action
The mechanism by which 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulene core can engage in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azulene: A parent compound with a simpler structure, known for its aromatic properties.
Guaiazulene: A methylated derivative of azulene, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Uniqueness
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of an azulene core with an amide and carboxylic acid moiety makes it a versatile compound for various applications.
Properties
CAS No. |
80857-44-9 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)carbamoyl]butanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-6-15(20(23)24)19(22)21-17-9-13(5)16-10-14(11(2)3)8-7-12(4)18(16)17/h7-11,15H,6H2,1-5H3,(H,21,22)(H,23,24) |
InChI Key |
WNNZFMPEHUCJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


